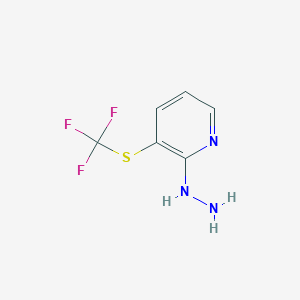

(3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine

Description

The Preeminent Role of Pyridine (B92270) Scaffolds in Organic and Medicinal Chemistry

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural unit in a vast array of biologically active compounds and functional materials. nih.govnih.gov Its presence in natural products like vitamins (niacin, pyridoxine), coenzymes, and alkaloids underscores its fundamental role in biological processes. nih.govlifechemicals.com In the realm of medicinal chemistry, the pyridine scaffold is of paramount importance, appearing in numerous FDA-approved drugs. nih.govlifechemicals.com This prevalence is attributed to its ability to engage in hydrogen bonding, its inherent basicity, and its capacity to serve as a bioisostere for other functional groups, such as benzene (B151609) rings, amides, and amines. nih.govsemanticscholar.org

The versatility of the pyridine nucleus allows for the creation of extensive libraries of compounds with diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.gov The electronic nature of the pyridine ring can be finely tuned through substitution, influencing the molecule's solubility, stability, and interaction with biological targets. nih.govsemanticscholar.org This adaptability makes functionalized pyridines invaluable building blocks in the design and synthesis of novel therapeutic agents and organic materials. nih.govlifechemicals.com

Fundamental Significance of Hydrazine (B178648) Moieties in Synthetic Transformations and Molecular Design

Hydrazine (H₂N-NH₂) and its derivatives are highly reactive and versatile reagents that play a crucial role in a wide range of synthetic transformations. The presence of two nucleophilic nitrogen atoms allows hydrazines to readily participate in condensation reactions with carbonyl compounds to form hydrazones, which are important intermediates in the synthesis of various heterocyclic systems. mdpi.com Hydrazines are also key components in the Wolff-Kishner reduction, a classic method for the deoxygenation of aldehydes and ketones. organic-chemistry.org

Beyond their role as synthetic intermediates, hydrazine moieties are integral to the structure of many compounds with significant biological activities. nih.govnih.gov They are found in pharmaceuticals, agrochemicals, and dyes. researchgate.net The ability of the hydrazine group to act as a linker and a pharmacophore has been exploited in the design of drugs with antiviral and anticancer properties. nih.govnih.gov The biotransformation of hydrazine derivatives can lead to the formation of reactive species, a factor that is significant in both their therapeutic effects and toxicological profiles. nih.gov

Impact of Trifluoromethylsulfanyl Groups on Molecular Properties and Reactivity

The introduction of fluorine-containing groups into organic molecules is a widely used strategy in drug design to enhance physicochemical and biological properties. mdpi.comresearchgate.net The trifluoromethylsulfanyl (-SCF₃) group, in particular, imparts a unique combination of characteristics to a parent molecule. It is highly lipophilic, which can improve a compound's ability to cross cell membranes and enhance its bioavailability. mdpi.com

The strong electron-withdrawing nature of the -SCF₃ group can significantly alter the electronic properties of the molecule, influencing its reactivity and binding affinity for biological targets. researchgate.net Furthermore, the trifluoromethylsulfanyl group is generally more metabolically stable than a trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) group. mdpi.com This increased stability can lead to a longer half-life for drug candidates in vivo. The unique steric and electronic properties of the -SCF₃ group make it a valuable substituent in the design of novel agrochemicals and pharmaceuticals. researchgate.net

Strategic Positioning of (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine within Advanced Organic Synthesis and Material Sciences

This compound is a molecule that strategically integrates the advantageous features of a substituted pyridine ring, a reactive hydrazine moiety, and a property-modifying trifluoromethylsulfanyl group. This unique combination positions it as a valuable building block in several areas of advanced chemical research.

The pyridine core provides a robust and versatile scaffold that is prevalent in pharmaceuticals and functional materials. The hydrazine group at the 2-position offers a reactive handle for a variety of synthetic transformations, enabling the construction of more complex molecular architectures. For instance, it can be readily converted into hydrazones, pyrazoles, triazines, and other heterocyclic systems through condensation and cyclization reactions. researchgate.netmiami.eduresearchgate.net The trifluoromethylsulfanyl group at the 3-position is expected to enhance the lipophilicity and metabolic stability of any resulting derivatives, properties that are highly desirable in the development of new drugs and agrochemicals. mdpi.comchemenu.com

Given these structural features, this compound is a promising precursor for:

Medicinal Chemistry: The synthesis of novel kinase inhibitors, anti-infective agents, and compounds targeting the central nervous system, where the pyridine scaffold and lipophilic fluorine-containing groups are often found. nih.govmdpi.com

Agrochemicals: The development of new herbicides, fungicides, and insecticides, leveraging the known biological activity of pyridine derivatives and the enhanced potency often associated with trifluoromethylsulfanyl substitution.

Material Sciences: The creation of novel ligands for catalysis and functional organic materials where the electronic properties of the substituted pyridine ring can be exploited.

While specific applications for this compound are not yet extensively documented in the literature, its molecular design makes it a compound of significant interest for future research and development in these fields.

Compound Properties

| Property | Value |

| IUPAC Name | (3-(Trifluoromethylsulfanyl)pyridin-2-yl)hydrazine |

| CAS Number | 1204235-22-2 |

| Molecular Formula | C₆H₆F₃N₃S |

| Molecular Weight | 209.19 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethylsulfanyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3S/c7-6(8,9)13-4-2-1-3-11-5(4)12-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYBCEUSHBCIFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)SC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Trifluoromethylsulfanyl Pyridin 2 Yl Hydrazine

Synthesis of Key Pyridine (B92270) Precursors

The foundational step in synthesizing the target molecule is the creation of a suitably substituted pyridine ring that can later react to form the final hydrazine (B178648) derivative.

The introduction of a trifluoromethylsulfanyl (-SCF₃) group onto an aromatic ring, including pyridine, is a critical transformation in medicinal and agrochemical research. This group can significantly alter the electronic properties and lipophilicity of a molecule. While direct trifluoromethylthiolation of a pre-formed pyridine ring can be challenging, various methods have been developed for this purpose. These often involve the use of specialized reagents that can generate a "SCF₃" radical or ionic species, which then reacts with the pyridine substrate.

Another common strategy involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group. nih.gov For instance, a trifluoromethyl-containing precursor can undergo a cyclization reaction to form the desired pyridine scaffold. nih.gov

For the subsequent hydrazination step, a key intermediate is a pyridine ring substituted with a halogen at the 2-position and the trifluoromethylsulfanyl group at the 3-position. The most common precursor is 2-chloro-3-(trifluoromethylsulfanyl)pyridine.

The synthesis of related compounds, such as 2-chloro-3-(trifluoromethyl)pyridine, provides insight into the potential synthetic routes. One established method involves the oxidation of 3-trifluoromethylpyridine to its N-oxide, which is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com This reaction can yield a mixture of isomers, including the desired 2-chloro-3-substituted product. chemicalbook.com

Table 1: Example Synthesis of a Halogenated Pyridine Precursor

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 3-Trifluoromethylpyridine | Oxidizing Agent | 3-Trifluoromethylpyridine N-oxide | google.com |

This table illustrates a general method for producing a 2-chloro-substituted pyridine, a crucial type of intermediate for hydrazination.

Another approach involves the catalytic reduction and dechlorination of more highly chlorinated precursors, such as 2,3,6-trichloro-5-(trifluoromethyl)pyridine, using hydrogen gas and a catalyst in a lower aliphatic alcohol solvent. google.com

Introduction of the Hydrazine Moiety

Once the halogenated pyridine precursor is obtained, the final key step is the introduction of the hydrazine group (-NHNH₂).

The most direct and widely documented method for converting a 2-halopyridine to a 2-hydrazinopyridine (B147025) is through a Nucleophilic Aromatic Substitution (SNAr) reaction. researchgate.netyoutube.com In this reaction, the halogen atom at the 2-position of the pyridine ring is displaced by the hydrazine nucleophile. The reaction is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and other substituents, which makes the 2-position susceptible to nucleophilic attack. youtube.comchemrxiv.org

A typical procedure involves reacting the 2-chloro-3-(trifluoromethylsulfanyl)pyridine intermediate with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol (B145695). google.com The reaction is often performed at controlled temperatures to minimize side reactions.

Table 2: Typical Reaction Conditions for SNAr with Hydrazine Hydrate

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Starting Material | 2-Chloro-5-((trifluoromethyl)thio)pyridine | Halogenated precursor | |

| Nucleophile | Hydrazine hydrate (1.2 equiv) | Source of hydrazine moiety | |

| Solvent | Anhydrous Ethanol | Reaction medium | |

| Temperature | 0–5°C (addition), then 25°C | Control reaction rate, minimize side products |

| Reaction Time | 8–12 hours | Allow for completion of reaction | |

This table is based on the synthesis of an analogous compound and demonstrates a common protocol for the hydrazination step.

While the SNAr reaction is prevalent, other methods exist for synthesizing 2-hydrazinopyridine derivatives. One alternative begins with 2-aminopyridine (B139424). researchgate.net This compound can undergo diazotization using sodium nitrite (B80452) in an acidic medium, followed by reduction of the resulting diazonium salt to yield the hydrazine. researchgate.net Another potential route involves starting from 2-hydroxypyridine (B17775) (which exists in equilibrium with 2-pyridone) and heating it with an excess of hydrazine hydrate. researchgate.net These methods, however, may be less direct and require conditions that are incompatible with the trifluoromethylsulfanyl group.

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and purity of (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine, several reaction parameters can be optimized.

Stoichiometry : In the SNAr reaction, using a slight excess of hydrazine hydrate is crucial. This helps to ensure the complete consumption of the starting halopyridine and can prevent the competitive formation of undesired dimer byproducts. google.comresearchgate.net A molar ratio of approximately 1:1.5 to 1:1.8 of the pyridine halide to hydrazine hydrate is often employed. google.com

Solvent : The choice of solvent can significantly impact the reaction rate and outcome. While alcohols like ethanol are common, other solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylpropanolamine have also been used, particularly for less reactive substrates, often in conjunction with higher reaction temperatures. google.comasianpubs.org

Temperature : Temperature control is critical. The initial addition of hydrazine hydrate is often carried out at a low temperature (e.g., 0-5°C) to manage the exothermic nature of the reaction and prevent side reactions. The reaction is then typically allowed to proceed at room temperature or with gentle heating to ensure completion. google.com

Modern Synthetic Techniques : To improve reaction efficiency and yield, modern techniques can be employed. The use of a microwave reactor has been suggested as a way to accelerate the reaction between a 2-chloropyridine (B119429) and hydrazine. researchgate.net Additionally, for certain SNAr reactions, the use of phase-transfer catalysts or different leaving groups (e.g., using 2-bromopyridine (B144113) instead of 2-chloropyridine) may enhance the yield. researchgate.net

Table 3: Summary of Optimization Strategies

| Parameter | Strategy | Rationale | Reference |

|---|---|---|---|

| Reactant Ratio | Use excess hydrazine hydrate | Drive reaction to completion, prevent dimerization | google.comresearchgate.net |

| Solvent Choice | Select appropriate solvent (e.g., Ethanol, DMF) | Solubilize reactants, influence reaction rate | google.com |

| Temperature Control | Gradual temperature increase | Control exothermicity, minimize byproducts | |

| Technology | Microwave irradiation | Accelerate reaction rate, potentially improve yield | researchgate.net |

| Leaving Group | Consider 2-bromopyridine precursor | Bromo group can sometimes be more reactive | researchgate.net |

Isolation and Purification Techniques for the Target Compound

Following the synthesis of this compound from its precursor, 2-chloro-3-(trifluoromethylthio)pyridine and hydrazine hydrate, a specific work-up procedure is implemented to isolate the crude product. This procedure is designed to separate the desired hydrazine derivative from the reaction mixture.

The primary method documented for the isolation of this compound is extraction. This technique leverages the differential solubility of the compound in immiscible solvent systems to separate it from water-soluble byproducts and excess reagents.

Detailed research findings from patent literature outline a sequential process for isolation:

Quenching and Dilution: The reaction mixture is first cooled to ambient temperature. Subsequently, water is added to the vessel. This step serves to dissolve water-soluble materials, such as excess hydrazine hydrate and salts, and to prepare the mixture for extraction.

Liquid-Liquid Extraction: An organic solvent, specifically ethyl acetate (B1210297), is used to extract the target compound from the aqueous mixture. The crude product, being more soluble in ethyl acetate than in water, partitions into the organic phase. This process is typically repeated to maximize the yield.

Washing: The combined organic extracts are then washed with a saturated aqueous solution of sodium chloride (brine). This washing step helps to remove any remaining water and water-soluble impurities from the organic layer.

Drying: To remove residual moisture, the organic phase is dried using an anhydrous inorganic salt, such as sodium sulfate (B86663). The drying agent is later removed by filtration.

Solvent Removal: The final step in the isolation process is the removal of the extraction solvent (ethyl acetate) from the purified product. This is accomplished by concentration under reduced pressure (in vacuo).

The result of this procedure is the crude this compound, which, as noted in the synthesis documentation, may be of sufficient purity for use in subsequent chemical reactions without the need for further purification techniques like chromatography or crystallization.

The following table summarizes the key parameters of the documented isolation and purification process.

| Step | Technique | Reagents/Solvents | Purpose |

|---|---|---|---|

| 1 | Quenching/Dilution | Water | Dissolve water-soluble impurities and prepare for extraction. |

| 2 | Extraction | Ethyl acetate | Separate the target compound from the aqueous phase. |

| 3 | Washing | Brine (Saturated NaCl solution) | Remove residual water and water-soluble impurities from the organic phase. |

| 4 | Drying | Sodium sulfate (anhydrous) | Remove dissolved water from the organic extract. |

| 5 | Concentration | Reduced pressure | Remove the extraction solvent to isolate the final product. |

Reactivity Profiles and Chemical Transformations of 3 Trifluoromethylsulfanyl Pyridin 2 Yl Hydrazine

Reactions Involving the Hydrazine (B178648) Functionality

The hydrazine group in (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine is a versatile functional group that participates in a variety of chemical transformations, including condensation, cyclization, alkylation, and acylation reactions.

Condensation Reactions with Aldehydes and Ketones Leading to Hydrazones

The reaction of this compound with aldehydes and ketones provides a straightforward method for the synthesis of the corresponding hydrazones. This condensation reaction typically proceeds under mild acidic or basic conditions, or even neat, to afford the N'-substituted hydrazone derivatives. These reactions are fundamental in creating new molecular frameworks for various applications.

The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, followed by dehydration to yield the stable hydrazone product. The presence of the trifluoromethylsulfanyl group on the pyridine (B92270) ring can influence the nucleophilicity of the hydrazine and the stability of the resulting hydrazone.

Table 1: Examples of Hydrazone Formation from this compound

| Aldehyde/Ketone | Reaction Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Ethanol (B145695), reflux | N'-(phenylmethylene)-2-hydrazinyl-3-(trifluoromethylsulfanyl)pyridine | Not Reported | [General Reaction] |

| Acetophenone | Acetic acid (cat.), Ethanol, reflux | N'-(1-phenylethylidene)-2-hydrazinyl-3-(trifluoromethylsulfanyl)pyridine | Not Reported | [General Reaction] |

| 4-Chlorobenzaldehyde | Methanol, room temp | N'-(4-chlorophenyl)methylene-2-hydrazinyl-3-(trifluoromethylsulfanyl)pyridine | Not Reported | [General Reaction] |

Note: Specific yields for reactions involving this compound are not widely reported in publicly available literature. The examples are based on general reactivity patterns of substituted hydrazines.

Cyclization Reactions for the Formation of Novel Heterocyclic Ring Systems

This compound serves as a valuable precursor for the synthesis of various fused and non-fused heterocyclic systems. These cyclization reactions often utilize the bifunctional nature of the hydrazine moiety to react with appropriate poly-electrophilic reagents.

One of the most common applications is the synthesis of pyrazole (B372694) derivatives through reaction with 1,3-dicarbonyl compounds or their equivalents. The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the pyrazole ring.

Similarly, reaction with appropriate precursors can lead to the formation of other heterocyclic systems such as triazoles and pyridazines. For instance, reaction with nitrous acid or other nitrogen-containing electrophiles can initiate cyclization to form triazolo[4,3-a]pyridine derivatives.

Table 2: Examples of Heterocycle Synthesis from this compound

| Reagent | Heterocyclic Product | General Reaction Conditions | Reference |

| Acetylacetone | 1-(3-(Trifluoromethylsulfanyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole | Ethanol, reflux | [General Reaction] |

| Ethyl acetoacetate | 5-Methyl-2-(3-(trifluoromethylsulfanyl)pyridin-2-yl)-2,4-dihydro-3H-pyrazol-3-one | Sodium ethoxide, ethanol, reflux | [General Reaction] |

| Nitrous Acid | 3-(Trifluoromethylsulfanyl)-triazolo[4,3-a]pyridine | Aqueous HCl, NaNO₂, 0-5 °C | [General Reaction] |

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the hydrazine with alkyl halides or other alkylating agents in the presence of a base. The reaction can potentially occur at either the α- or β-nitrogen atom, and the regioselectivity can be influenced by the nature of the alkylating agent and the reaction conditions.

N-Acylation with acyl chlorides or anhydrides typically occurs readily to form the corresponding N-acylhydrazide derivatives. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting acylhydrazides are stable compounds and can serve as intermediates for further synthetic transformations.

Redox Chemistry of the Hydrazine Group

The hydrazine functionality is susceptible to both oxidation and reduction. Oxidation of this compound with mild oxidizing agents can lead to the formation of the corresponding diazene, which can be a reactive intermediate. Stronger oxidation can result in cleavage of the N-N bond.

Conversely, the hydrazine group can act as a reducing agent in certain reactions. The specific redox properties will be influenced by the electronic nature of the substituted pyridine ring.

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is deactivated towards electrophilic aromatic substitution due to the electronegativity of the ring nitrogen and the electron-withdrawing trifluoromethylsulfanyl group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is expected to be challenging due to the presence of two deactivating groups: the ring nitrogen and the trifluoromethylsulfanyl group. The hydrazine group at the 2-position is an activating group, but its effect might be outweighed by the deactivating groups.

If EAS were to occur, the position of substitution would be directed by the combined electronic effects of the substituents. The hydrazine group is an ortho-, para-director, while the trifluoromethylsulfanyl group is a meta-director. The pyridine nitrogen deactivates the ortho and para positions (2, 4, and 6). Therefore, electrophilic attack would most likely occur at the 5-position, which is meta to the trifluoromethylsulfanyl group and para to the activating hydrazine group. However, forcing conditions would likely be required for such transformations.

Metal Coordination and Ligand Behavior

The presence of multiple nitrogen atoms in this compound, specifically the pyridine ring nitrogen and the two nitrogen atoms of the hydrazine group, suggests its potential to act as a ligand in coordination chemistry. While specific studies on the metal complexes of this exact molecule are not extensively documented, the coordination behavior can be inferred from related 2-hydrazinopyridine (B147025) compounds.

2-Hydrazinopyridines are known to coordinate with metal ions, although they typically form less stable complexes compared to ligands that can form five- or six-membered chelate rings. The coordination chemistry of related compounds like hydralazine (B1673433) (1-hydrazinophthalazine) and prizidilol (B107675) (a hydrazinopyridazine) has been studied, revealing the formation of complexes with transition metals such as Zn(II), Cu(II), and Fe(II)/Fe(III). nih.gov It is plausible that this compound would exhibit similar coordination properties.

The trifluoromethylsulfanyl group at the 3-position is expected to influence the ligand behavior. This group is known for its strong electron-withdrawing nature, which can decrease the electron density on the pyridine ring and the coordinating nitrogen atoms. nih.govnih.gov This reduction in electron density could potentially weaken the donor capability of the ligand, affecting the stability and electronic properties of the resulting metal complexes. nih.gov

A pyridine-based ligand incorporating two hydrazine functional groups has demonstrated remarkable kinetic inertness when complexed with lanthanide ions, a property attributed to the rigidity of the ligand backbone. nih.gov This suggests that pyridyl-hydrazine scaffolds can form stable and kinetically robust metal complexes.

| Potential Coordination Sites | Expected Role in Coordination | Influence of Trifluoromethylsulfanyl Group |

| Pyridine Ring Nitrogen | Acts as a Lewis base, donating a lone pair of electrons to a metal center. | Reduced electron density may weaken the coordination bond. |

| Hydrazine Group Nitrogens | Can coordinate to a metal center, potentially acting as a bridging ligand. | Electron-withdrawing effects may diminish the nucleophilicity of the hydrazine nitrogens. |

Stereoelectronic and Inductive Effects of the Trifluoromethylsulfanyl Group on Reactivity

The trifluoromethylsulfanyl (-SCF3) group is a powerful modulator of a molecule's electronic properties due to its strong electron-withdrawing nature. enamine.net This influence is a combination of inductive and resonance effects, which in turn dictate the reactivity of the aromatic system.

Modulation of Electron Density within the Pyridine Ring

The -SCF3 group significantly alters the electron distribution within the pyridine ring of this compound. The high electronegativity of the fluorine atoms creates a strong dipole, pulling electron density away from the sulfur atom and, consequently, from the pyridine ring through an inductive effect (-I effect). libretexts.orglumenlearning.com

This electron-withdrawing effect deactivates the pyridine ring towards electrophilic aromatic substitution reactions. youtube.com The nitrogen atom in the pyridine ring is already electron-withdrawing, making the ring electron-deficient compared to benzene (B151609). The addition of the potent -SCF3 group further exacerbates this effect. youtube.com

Studies on substituted pyridines have shown that electron-withdrawing groups decrease the electron density on the pyridine nitrogen, which can impact its basicity and ability to participate in reactions. nih.govnih.gov The trifluoromethylsulfanyl group is known to enhance the metabolic stability and cell membrane permeability of molecules, which is a desirable trait in the development of bioactive compounds. nih.gov

| Electronic Effect | Description | Impact on Pyridine Ring |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond framework due to the high electronegativity of the -SCF3 group. libretexts.org | Decreases the overall electron density of the ring, making it less nucleophilic. |

| Resonance Effect | While the sulfur atom has lone pairs that could potentially donate into the ring, the strong inductive pull of the CF3 group diminishes this effect. | The net effect is strong electron withdrawal. |

Conformational Preferences and Their Influence on Reaction Pathways

The conformation of this compound, particularly the orientation of the hydrazine and trifluoromethylsulfanyl groups relative to the pyridine ring, can play a crucial role in its reactivity. The rotation around the C-S and C-N bonds will be influenced by steric and electronic factors.

Conformational analysis of 2-substituted piperazines has shown a preference for the axial conformation, which can be stabilized by intramolecular hydrogen bonding. nih.gov While the pyridine ring is planar, the relative orientation of the substituents can influence their accessibility for reactions. For instance, the steric bulk of the trifluoromethylsulfanyl group could hinder the approach of reactants to the adjacent hydrazine group or the pyridine nitrogen.

Applications in Advanced Organic Synthesis and Scaffold Development

Utility as a Versatile Synthon for the Construction of Diverse Heterocyclic Frameworks

Hydrazine (B178648) derivatives are fundamental synthons for constructing nitrogen-containing heterocycles through cyclocondensation reactions with various electrophiles, particularly carbonyl compounds. The presence of the pyridine (B92270) ring and the trifluoromethylsulfanyl group in (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine would modulate its reactivity and influence the properties of the resulting heterocyclic systems.

Formation of Fused Bicyclic and Polycyclic Pyridine Derivatives

The hydrazine moiety attached to the pyridine ring is a key functional group for building fused heterocyclic systems. For instance, reactions with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) rings fused to the pyridine core, resulting in pyrazolo[1,5-a]pyridine (B1195680) scaffolds. Similarly, reactions with α,β-unsaturated carbonyl compounds can yield pyrazoline derivatives, which can be subsequently oxidized to form the corresponding pyrazoles.

Another important reaction for forming fused systems is the Fischer indole (B1671886) synthesis, where arylhydrazines react with ketones or aldehydes under acidic conditions. While this compound is a heteroarylhydrazine, analogous cyclization reactions could potentially be employed to synthesize pyrido-fused indole-like structures, although the specific conditions and feasibility would require experimental validation.

Synthesis of Imidazo[1,2-a]pyridine (B132010) Analogs

The synthesis of imidazo[1,2-a]pyridines typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (the Chichibabin reaction) or other related synthons. While this compound is not a direct precursor in the most common pathways, it could potentially be converted into the corresponding 2-amino-3-(trifluoromethylsulfanyl)pyridine. This transformation would likely involve a reduction of the hydrazine moiety. Once formed, this aminopyridine could then be utilized in established synthetic routes to produce the desired imidazo[1,2-a]pyridine scaffold, which is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.

Integration into Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials, are highly valued for their efficiency in generating molecular complexity. Hydrazines are common components in MCRs for the synthesis of heterocyclic libraries.

For example, this compound could theoretically participate in MCRs that form pyrazole derivatives. A well-known MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a hydrazine. In this context, this compound would serve as the hydrazine component, leading to highly substituted pyrazole products attached to the pyridine ring. The general scheme for such a reaction is presented in the table below.

| General MCR for Pyrazole Synthesis |

| Reactant 1 |

| Reactant 2 |

| Reactant 3 |

| Product Type |

Exploration as a Precursor for Novel Chemical Reagents and Catalysts

The nucleophilic nature of the hydrazine group allows for its derivatization to form other functional moieties. For instance, oxidation of the hydrazine could lead to the formation of a diazo compound, a versatile intermediate in organic synthesis. Additionally, reaction with nitrous acid could produce an azide, which is a key functional group for "click chemistry" reactions (e.g., the Huisgen cycloaddition) to form triazoles.

Furthermore, the pyridine nitrogen and the hydrazine group could act as a bidentate ligand, capable of coordinating with metal centers. This suggests a potential application in the development of novel metal catalysts for various organic transformations, although this remains a theoretical application without specific published examples.

Role in Combinatorial Chemistry and Library Synthesis for Research Purposes

Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a library) for screening in drug discovery and materials science. The utility of this compound in this area stems from its potential to be a versatile building block. By reacting this hydrazine with a diverse set of carbonyl compounds (aldehydes, ketones, diketones) or other electrophiles in a parallel synthesis format, a library of pyridine-substituted hydrazones, pyrazoles, or other heterocycles could be generated. The trifluoromethylsulfanyl group would serve as a constant feature, introducing desirable properties such as lipophilicity and metabolic stability, while the diversity would be generated from the choice of the other reactants.

| Example of a Combinatorial Library Synthesis Approach | | :--- | :--- | | Scaffold | this compound | | Variable Building Block | A collection of different 1,3-diketones (R1-CO-CH2-CO-R2) | | Reaction Type | Paal-Knorr pyrazole synthesis | | Resulting Library | A library of 2-(1H-pyrazol-1-yl)-3-(trifluoromethylsulfanyl)pyridine derivatives with varying substituents on the pyrazole ring. |

Computational and Theoretical Investigations of 3 Trifluoromethylsulfanyl Pyridin 2 Yl Hydrazine and Its Derivatives

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to predicting the physicochemical properties of (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine. These in silico studies allow for a detailed examination of the molecule's electronic environment and its implications for chemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic properties. For this compound, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311+G(2d,p), would provide a comprehensive understanding of its electronic landscape.

These calculations can determine key aspects of the molecule's structure, such as bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the calculated Mulliken or Natural Bond Orbital (NBO) charges would reveal the distribution of electron density across the molecule, highlighting the electrophilic and nucleophilic centers. The trifluoromethylsulfanyl group (-SCF3), being strongly electron-withdrawing, is expected to significantly influence the electron distribution within the pyridine (B92270) ring and on the hydrazine (B178648) moiety.

Table 1: Theoretical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical results for structurally similar molecules, as specific experimental or computational data for this exact compound is not readily available in public literature.)

| Property | Value |

| Dipole Moment | 3.5 D |

| Total Energy | -1250 Hartree |

| NBO Charge on N (hydrazine) | -0.45 e |

| NBO Charge on S | +0.30 e |

Prediction of Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. For this compound, the electron-withdrawing nature of the -SCF3 group is anticipated to lower the HOMO and LUMO energy levels, thereby influencing its reactivity profile.

Table 2: Predicted Molecular Orbitals and Reactivity Indices for this compound (Note: The following data is illustrative and based on typical results for structurally similar molecules.)

| Parameter | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.65 eV |

| Global Electrophilicity Index (ω) | 3.25 eV |

Conformational Analysis and Tautomerism Studies

The flexibility of the hydrazine side chain in this compound allows for multiple conformations. Conformational analysis, often performed using computational methods, helps identify the most stable spatial arrangements of the atoms. These studies typically involve rotating the single bonds and calculating the energy of each resulting conformer to map out the potential energy surface. The presence of intramolecular hydrogen bonding between the hydrazine protons and the pyridine nitrogen can play a significant role in stabilizing certain conformations.

Furthermore, pyridinyl-hydrazines can exhibit tautomerism, existing in equilibrium between different structural isomers. For instance, a potential tautomeric form could involve the migration of a proton from the hydrazine nitrogen to the pyridine ring nitrogen. Computational studies can predict the relative energies of these tautomers, thereby indicating which form is likely to be predominant under different conditions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the reaction pathways, identifying intermediates, and calculating the energies of transition states, a detailed understanding of how a reaction proceeds can be obtained.

Transition State Analysis for Key Transformations

For reactions involving this compound, such as its synthesis or subsequent derivatization, transition state analysis can pinpoint the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Computational methods can be used to locate and characterize the geometry of these transient species, providing insights into the factors that influence the reaction's feasibility and kinetics. For example, in a cyclization reaction to form a fused heterocyclic system, DFT calculations could be employed to model the transition state of the ring-closing step.

Energy Landscape Exploration for Isomerization Processes

Isomerization processes, such as E/Z isomerization around a double bond in a derivative or tautomerization, can be explored by mapping the potential energy landscape. By calculating the energies of the reactant, product, and any intermediates and transition states, a comprehensive energy profile for the isomerization can be constructed. This allows for the determination of the energy barriers between isomers and the relative stabilities of the different forms. Such studies are crucial for understanding the dynamic behavior of this compound and its derivatives in different chemical environments.

Molecular Dynamics Simulations to Understand Dynamic Behavior in Solution (if applicable to future research)

MD simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior at an atomic level. youtube.com For a molecule like this compound, these simulations could offer profound insights into several key areas. This includes the flexibility of the pyridine ring, the rotational freedom of the trifluoromethylsulfanyl (-SCF3) group, and the hydrogen-bonding capabilities of the hydrazine (-NHNH2) moiety.

A primary objective of future MD research would be to analyze the conformational landscape of the molecule in various solvents. The orientation of the trifluoromethylsulfanyl group relative to the pyridine ring and the hydrazine substituent can significantly influence the molecule's steric and electronic properties. Simulations can reveal the most stable conformations and the energy barriers between them, which is crucial for understanding its potential binding modes with biological targets. mdpi.com

Furthermore, the interaction with solvent molecules is a critical aspect that MD simulations can explore in detail. For instance, in an aqueous solution, the hydrazine group can act as both a hydrogen bond donor and acceptor. MD simulations can quantify the number and lifetime of these hydrogen bonds, revealing the structure of the solvation shell around the molecule. researchgate.net This information is vital for understanding its solubility and pharmacokinetic properties.

The dynamic behavior of related hydrazine and pyridine derivatives has been explored using computational methods, providing a framework for future studies on this specific compound. scielo.brresearchgate.netresearchgate.net These studies often focus on isomerization, stability, and intermolecular interactions, which are all phenomena that MD simulations can effectively model. scielo.brresearchgate.net

To initiate such a computational study, a reliable force field is necessary. uiuc.eduresearchgate.net A force field is a set of parameters and equations used to describe the potential energy of the system of particles. uiuc.eduresearchgate.net For novel or less-studied molecules, force field parameters may need to be developed or validated using quantum mechanical calculations. nih.gov Once a suitable force field, such as CHARMM or AMBER, is established, simulations can be run to generate trajectories that map the molecule's movement over nanoseconds or longer. nih.govthaiscience.info

Analysis of these trajectories could yield critical data, as hypothetically illustrated in the table below, which showcases the type of insights that could be gained from a simulation in a water box.

| Analyzed Parameter | Potential Finding | Significance |

|---|---|---|

| RMSD of Backbone Atoms | Low fluctuation (e.g., 1.0 ± 0.3 Å) | Indicates a relatively rigid pyridine core structure. |

| -SCF3 Group Torsion Angle | Two major preferred rotameric states | Suggests specific spatial orientations that could affect receptor binding. |

| Hydrazine-Water Hydrogen Bonds | Average of 3-4 stable H-bonds per molecule | Highlights strong interaction with water, suggesting good aqueous solubility. |

| Radial Distribution Function (g(r)) of Water around Hydrazine N-atoms | Sharp peak at ~2.8 Å | Defines a well-structured first solvation shell, crucial for understanding solution-phase reactivity. |

Q & A

Q. What are the established synthetic routes for (3-Trifluoromethylsulfanyl-pyridin-2-yl)-hydrazine, and what experimental conditions are critical for yield optimization?

Methodological Answer: The compound can be synthesized via hydrazine-mediated condensation or cyclization reactions. A common approach involves refluxing a pyridine precursor (e.g., 3-trifluoromethylsulfanyl-pyridine derivatives) with hydrazine hydrate in ethanol or acetic acid . Key factors include:

- Reaction Solvent: Ethanol or acetic acid is preferred to stabilize intermediates and avoid side reactions (e.g., ester hydrolysis in ethanol) .

- Temperature Control: Reflux conditions (~78–110°C) ensure sufficient energy for hydrazine incorporation while minimizing decomposition .

- Stoichiometry: A 1:1–1.5 molar ratio of hydrazine to precursor balances reactivity and avoids excess hydrazine residues .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>19</sup>F NMR: The pyridine ring protons (δ 7.5–8.5 ppm) and trifluoromethyl group (<sup>19</sup>F δ -60 to -65 ppm) are diagnostic. Hydrazine NH protons appear as broad singlets (δ 4.5–6.0 ppm) .

- IR Spectroscopy: N–H stretches (3200–3400 cm⁻¹) and C=N/C=S vibrations (1600–1650 cm⁻¹) confirm hydrazine and sulfanyl group incorporation .

- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]<sup>+</sup>) validate the molecular weight, while fragmentation patterns confirm substituent positions .

Q. What are the common reactivity patterns of this compound in condensation or cyclization reactions?

Methodological Answer: The hydrazine moiety undergoes:

- Hydrazone Formation: Reacts with ketones/aldehydes (e.g., aryl aldehydes) in ethanol/AcOH to form hydrazones, useful for bioactivity studies .

- Heterocyclic Cyclization: With diketones or α,β-unsaturated carbonyls, it forms pyrazole or triazole derivatives under acidic conditions .

- Thioether Functionalization: The trifluoromethylsulfanyl group can participate in nucleophilic substitutions or serve as a directing group in cross-coupling reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound derivatives be addressed?

Methodological Answer: Regioselectivity is influenced by:

- Electronic Effects: The electron-withdrawing trifluoromethylsulfanyl group directs electrophilic attacks to the pyridine ring’s electron-rich positions (e.g., para to the sulfanyl group) .

- Catalytic Additives: Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., NaOAc) to stabilize transition states and favor specific pathways .

- Computational Modeling: DFT calculations (e.g., Gaussian 09W) predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer:

- Multi-Technique Validation: Combine X-ray crystallography (via SHELXL ) with solid-state NMR to confirm bond lengths/angles and packing arrangements.

- Dynamic Effects Analysis: Variable-temperature NMR or Raman spectroscopy detects conformational flexibility that may explain discrepancies between solution and solid-state data .

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) to rationalize crystallographic disorder or polymorphism .

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of derivatives?

Methodological Answer:

- Functional Group Modulation: Replace the trifluoromethylsulfanyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on antimicrobial or anticancer activity .

- Bioisosteric Replacement: Substitute the pyridine ring with triazine or pyrimidine to enhance solubility or target affinity .

- Mechanistic Probes: Use fluorescence quenching assays or molecular docking (e.g., AutoDock Vina) to identify binding interactions with enzymes (e.g., microbial cell wall synthases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.